3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features a piperazine moiety linked to a tetrahydroindazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization . Another approach involves the Mannich reaction, where piperazine is incorporated into the indazole scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of solid-phase synthesis, photocatalytic synthesis, and parallel synthesis techniques to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities.
1,2-benzothiazole derivatives: These compounds also feature a heterocyclic core and are used in similar applications.
Uniqueness
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific tetrahydroindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C12H20N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h13H,1-9H2,(H,14,15) |
InChI Key |
YYBVKPVIGNBNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.